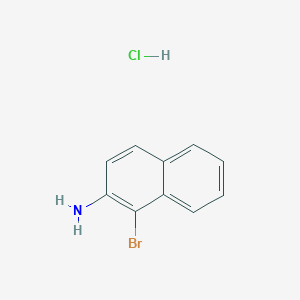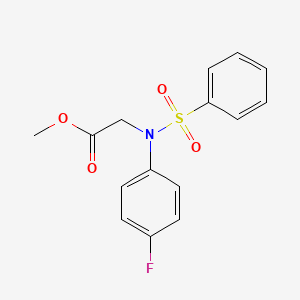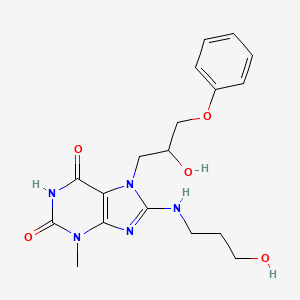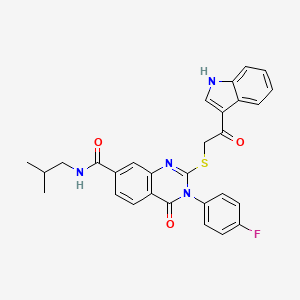
1-Bromonaphthalen-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Bromonaphthalen-2-amine hydrochloride” is a chemical compound with the molecular formula C10H9BrClN . It is also known as "1-bromonaphthalen-2-amine" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a naphthalene ring, which is a type of polycyclic aromatic hydrocarbon, with a bromine atom attached at the 1-position and an amine group (-NH2) attached at the 2-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, density, melting point, boiling point, and structure .
Applications De Recherche Scientifique
1. Derivatives of 1-Bromonaphthalen-2-amine hydrochloride in DNA-Binding Fluorophores
A synthesis method for 2-amino-6-bromonaphthalenes involves the Bucherer reaction and has been applied to modify the core of DANPY, a biocompatible chromophore. This modification is critical for creating diverse applications in cellular membrane staining and DNA-based biophotonics, demonstrating the compound's utility in biological staining and sensor development (Kingsbury et al., 2019).
2. Phosphorescent PET Sensors
This compound derivatives exhibit pH-controlled phosphorescence in aqueous solution, a property significantly enhanced by β- and γ-cyclodextrins. This phosphorescence has practical applications in sensing, particularly for monitoring proton levels in various environments (Bissell & Silva, 1991).
3. Synthesis of Triarylamines for Organic Electronics
A palladium-catalyzed synthesis method utilizing this compound derivatives efficiently produces triarylamines, a key component in organic light-emitting diode (OLED) technology. This process indicates the compound's relevance in the electronic materials industry, particularly for creating components in advanced display and lighting technologies (Riedmüller et al., 2014).
Analytical Chemistry and Environmental Applications
1. Inclusion Complexes with Cyclodextrins
The interaction of 1-bromonaphthalene derivatives with cyclodextrins, which affects the phosphorescence properties of the compound, is significant in analytical chemistry for sensing and detection applications. This complex formation leads to enhanced phosphorescence, useful in various analytical methods (Turro et al., 1982).
2. Mechanisms in High-Temperature Pyrolysis
Understanding the thermal degradation and pyrolysis of brominated hydrocarbons like this compound is critical for assessing environmental impacts, especially related to the formation of hazardous combustion byproducts. This knowledge is pivotal in environmental chemistry for managing and mitigating risks associated with industrial processes and accidental fires (Evans & Dellinger, 2003).
Safety and Hazards
“1-Bromonaphthalen-2-amine hydrochloride” may pose certain hazards. It’s important to handle it with care, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment . It’s also important to follow proper handling and disposal protocols to minimize its impact on human health and the environment .
Propriétés
IUPAC Name |
1-bromonaphthalen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-6H,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEYFJZONVHQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2602720.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2602725.png)
![N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2602726.png)





![2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2602735.png)
![4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide](/img/structure/B2602738.png)

![2-[2-(3,4-dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime](/img/structure/B2602741.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602743.png)